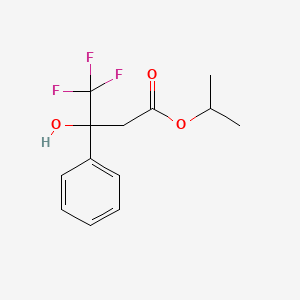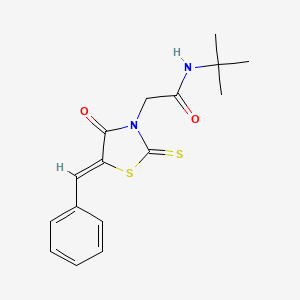
Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a phenyl group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate typically involves the esterification of 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,4,4-trifluoro-3-oxo-3-phenylbutanoate.
Reduction: Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxy group can form hydrogen bonds with target proteins, potentially altering their function. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-trifluoro-3-hydroxy-3-phenylbutanoic acid: The parent acid of the ester.
4,4,4-trifluoro-3-oxo-3-phenylbutanoate: An oxidized derivative.
Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate: A similar compound with a methyl group instead of a phenyl group.
Uniqueness
Propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate is unique due to the combination of its trifluoromethyl, hydroxy, and phenyl groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxy and phenyl groups provide opportunities for various chemical modifications and interactions.
Propiedades
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O3/c1-9(2)19-11(17)8-12(18,13(14,15)16)10-6-4-3-5-7-10/h3-7,9,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZRLVFWOFTJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5115765.png)
![methyl 4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B5115775.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115802.png)

![{5-[3-(benzyloxy)-4-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5115811.png)
![5,6-Dimethyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]benzimidazole](/img/structure/B5115818.png)
![2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-cyclopropylacetamide](/img/structure/B5115821.png)

![N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5115830.png)

![(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5115839.png)
![(5E)-1-(4-bromophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5115848.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B5115853.png)

